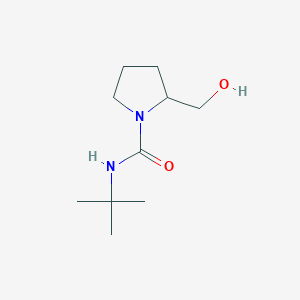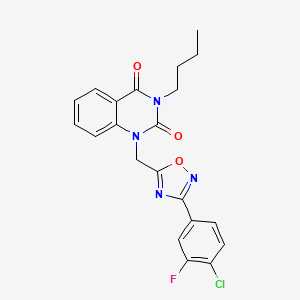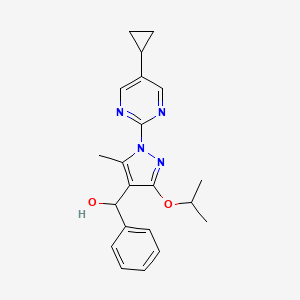amine CAS No. 2031268-65-0](/img/structure/B3008738.png)
[(2,5-Dihydrothiophen-3-yl)methyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dihydrothiophen-3-yl)methylamine is a compound that falls within the class of dihydrothiophenes, which are sulfur-containing heterocyclic compounds. These compounds are of interest due to their potential applications in various fields, including pharmacology and materials science.
Synthesis Analysis
The synthesis of dihydrothiophene derivatives can be achieved through multicomponent reactions, as demonstrated in the preparation of fully substituted 2,5-dihydrothiophenes . This method involves a sequential one-pot reaction that allows for the incorporation of various substituents into the dihydrothiophene framework, providing a versatile approach to modifying the structure and properties of the resulting compounds.
Molecular Structure Analysis
The molecular structure of dihydrothiophene derivatives can be complex, with the possibility of different substituents influencing the overall conformation and electronic distribution. For instance, the crystal structure analysis of a related compound, 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, revealed a puckered dihydrothiophene ring with significant differences in C–S bond lengths, indicating the impact of steric hindrance on the molecular structure .
Chemical Reactions Analysis
Dihydrothiophenes can undergo various chemical reactions, which can be utilized to further modify their structure. For example, the reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines leads to the formation of substituted dihydrothiophenes . Additionally, the use of a dithienylethene synthon in Suzuki cross-coupling reactions allows for the preparation of photochromic dithienylethene derivatives , showcasing the reactivity of dihydrothiophene compounds in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydrothiophene derivatives are influenced by their molecular structure. For example, the stability of a dithienylethene synthon when stored in the dark at room temperature suggests that certain dihydrothiophene derivatives can be quite stable under specific conditions . The reactivity of these compounds with various reagents, such as alcohols and isothiocyanates, further illustrates the diverse chemical behavior of dihydrothiophenes .
科学的研究の応用
Synthesis of Substituted 2,5-Dihydrothiophenes : A novel synthesis method for fully substituted 2,5-dihydrothiophenes has been developed, using a sequential one-pot multicomponent reaction. This method allows for extensive variation in the final product's architecture, demonstrating the versatility of 2,5-dihydrothiophene derivatives in organic synthesis (Mari et al., 2018).
Formation of Aminodinitrobutadienes : The molecular complex 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine, when reacted with amines, results in highly reactive intermediates leading to aminodinitrobutadienes. This process highlights the reactivity of certain dihydrothiophene derivatives with amines (Efremova et al., 2004).
Synthesis of N-Methyl- and N-Alkylamines : An efficient method for the synthesis of N-methyl- and N-alkylamines has been developed using cobalt oxide nanoparticles. These compounds are significant in life-science molecules and the method demonstrates the utility of 2,5-dihydrothiophene derivatives in the synthesis of bioactive amines (Senthamarai et al., 2018).
Synthesis of Schiff Bases from 1,3,4-Thiadiazole Compounds : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized to investigate their biological activities. These compounds showed promising DNA protective ability and antimicrobial activity, indicating potential applications in pharmacology (Gür et al., 2020).
Structural and Electronic Properties Analysis : A detailed study on the structural, vibrational, and electronic properties of 2,5-dihydrothiophene-1,1-dioxide and its derivatives was conducted, providing insights into the electronic properties and chemical reactivity of these molecules (Arjunan et al., 2015).
Safety and Hazards
This compound is associated with several hazard statements including H227, H302, H314, and H335 . These codes indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210), avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .
特性
IUPAC Name |
1-(2,5-dihydrothiophen-3-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-7-4-6-2-3-8-5-6/h2,7H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFOPRZWTGKILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CCSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008655.png)
![2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3008657.png)
![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)





![3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008666.png)

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3008673.png)


![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)